Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate
Description
Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate is a β-carboline derivative characterized by a fused pyridoindole core with a bromine substituent at position 7, an ethyl ester group at position 3, and a ketone at position 4 (Figure 1). Its structural complexity arises from the pyrido[3,2-b]indole scaffold, which is conformationally constrained due to the fused bicyclic system.
Synthetic routes for such compounds often involve palladium-catalyzed cyclization or copper-mediated coupling reactions. For instance, tert-butyl analogs of pyridoindole derivatives are synthesized via intramolecular Heck reactions using Pd(OAc)₂ and phosphine ligands, yielding regioselective products .
Properties
Molecular Formula |
C14H11BrN2O3 |
|---|---|
Molecular Weight |
335.15 g/mol |
IUPAC Name |
ethyl 7-bromo-4-oxo-1,5-dihydropyrido[3,2-b]indole-3-carboxylate |
InChI |
InChI=1S/C14H11BrN2O3/c1-2-20-14(19)9-6-16-11-8-4-3-7(15)5-10(8)17-12(11)13(9)18/h3-6,17H,2H2,1H3,(H,16,18) |
InChI Key |
JQYGYKUCGRMATJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)NC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of an indole derivative, followed by esterification and cyclization reactions . The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium or copper salts to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
The compound’s closest structural analogs include β-carboline derivatives with variations in substituent positions and functional groups. Key examples are summarized in Table 1.
Key Observations :
- Ketone at Position 4 : The 4-oxo group introduces hydrogen-bonding capacity absent in β-CCB and β-CCE, which could influence solubility and target engagement .
- Ethyl Ester vs. tert-Butyl Esters : tert-Butyl esters (e.g., βCCt in ) exhibit higher hydrolytic stability, whereas ethyl esters may confer improved metabolic clearance profiles .
Crystallographic and Conformational Analysis
- Ring Puckering: The pyridoindole core exhibits nonplanar puckering, quantified using Cremer-Pople coordinates (amplitude $ q $ and phase $ \phi $) . Bromine’s electronegativity may perturb puckering dynamics compared to non-halogenated analogs.
- Hydrogen-Bonding Networks : The 4-oxo group participates in hydrogen bonds, as evidenced by graph-set analysis (e.g., $ R_2^2(8) $ motifs in similar crystals) . This contrasts with β-CCE, which lacks this functional group.
Biological Activity
Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate (CAS No. 2681278-26-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 300.12 g/mol. The compound features a bromo substituent, which is known to influence its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | |
| HeLa (Cervical Cancer) | 12.6 | |
| A549 (Lung Cancer) | 18.9 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins.
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit the PI3K/Akt pathway, leading to increased apoptosis in tumor cells.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies indicate that this compound possesses antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
These results suggest that the compound could be further explored for its potential use as an antimicrobial agent.
Synthesis Methods
The synthesis of this compound typically involves a multi-step process:
- Bromination : The starting material undergoes bromination at the 7-position using bromine in an appropriate solvent.
- Cyclization : The brominated intermediate is then subjected to cyclization under acidic conditions to form the pyrido[3,2-b]indole structure.
- Esterification : Finally, esterification with ethyl chloroformate yields the final product.
Case Study: Anticancer Activity in Vivo
A recent study evaluated the in vivo efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups (p < 0.05). Histological analysis revealed increased apoptosis and reduced proliferation markers in tumor tissues.
Case Study: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against clinical isolates of resistant bacterial strains. Results indicated that this compound effectively inhibited growth at concentrations comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
